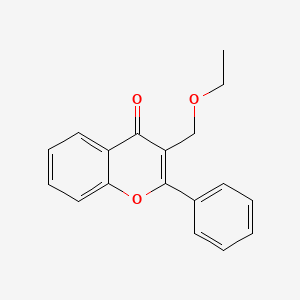![molecular formula C11H12Cl2N2S B11845588 2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] is a heterocyclic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by cyclization with α-halo ketones . The reaction conditions often include heating in a solvent such as DMF at elevated temperatures.
Industrial Production Methods
For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of cheap raw materials and solvent recovery techniques are employed to reduce costs. The process involves the use of 3-amino-2-methoxycarbonylthiophene as the main raw material, with subsequent steps involving phosphorus oxychloride and other reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antitumor agent.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thieno[2,3-D]pyrimidine derivatives, such as:
- 2-Acyl-4,5,6-trialkyl-3-aminothieno[2,3-B]pyridines
- 7,8,9-Trimethylpyrido[3’,2’:4,5]thieno[3,2-D]pyrimidin-4-amine
Uniqueness
2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] is unique due to its spiro structure, which imparts specific steric and electronic properties that can enhance its biological activity and selectivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H12Cl2N2S |
|---|---|
Poids moléculaire |
275.2 g/mol |
Nom IUPAC |
2,4-dichlorospiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclohexane] |
InChI |
InChI=1S/C11H12Cl2N2S/c12-8-7-6-11(4-2-1-3-5-11)16-9(7)15-10(13)14-8/h1-6H2 |
Clé InChI |
JOXLIRZWRXYACL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC3=C(S2)N=C(N=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


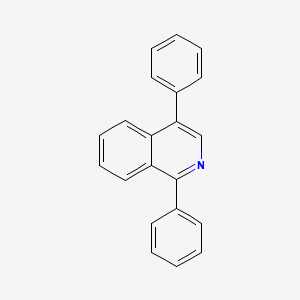
![4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845519.png)

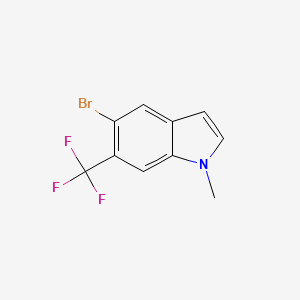

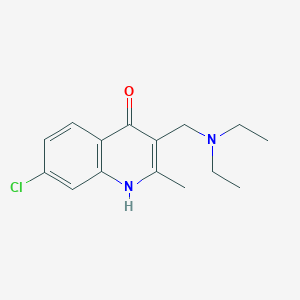
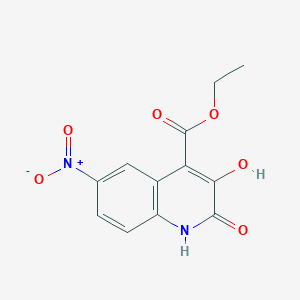
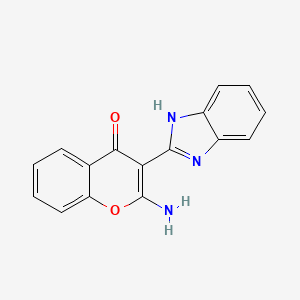

![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)
